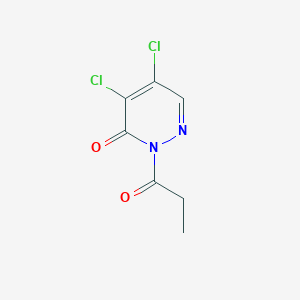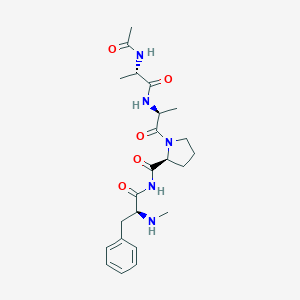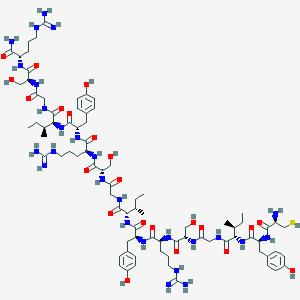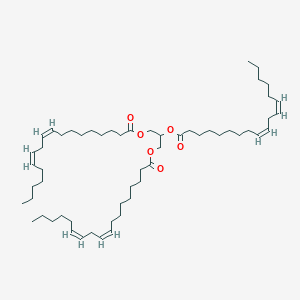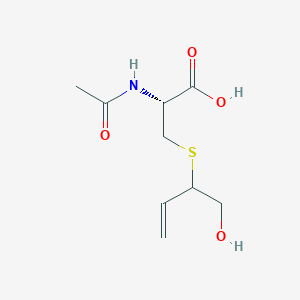![molecular formula C7H12O2S B126977 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone CAS No. 145475-20-3](/img/structure/B126977.png)
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone, also known as 2-Methyl-6-(2-oxoethyl)-1,3-dioxin-4-one, is an organic compound with the molecular formula C7H10O3S. It is a colorless liquid with a strong odor and is commonly used in chemical research.
Mechanism Of Action
The mechanism of action of 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone is not well understood. However, studies have suggested that it may act as a reactive electrophile and undergo nucleophilic addition reactions with cellular nucleophiles such as proteins and DNA. This can lead to the formation of adducts that can alter the structure and function of these biomolecules.
Biochemical And Physiological Effects
Studies have shown that 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone can induce oxidative stress and DNA damage in cells. It can also cause cytotoxicity and apoptosis in various cell types. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone in lab experiments is its high reactivity, which makes it useful as a building block for the synthesis of new compounds. However, its strong odor and potential toxicity can be a limitation for its use in certain experiments.
Future Directions
There are several future directions for research on 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone. One direction is to study its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action and the formation of adducts with cellular biomolecules. Additionally, research can be done on the synthesis of new compounds using 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone as a starting material.
Synthesis Methods
The synthesis of 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone involves the reaction of 2-methyl-1,3-dioxolane-4-methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone as the final product.
Scientific Research Applications
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone has a wide range of scientific research applications. It is commonly used as an intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used in chemical research as a starting material for the synthesis of new compounds with potential biological activities.
properties
CAS RN |
145475-20-3 |
|---|---|
Product Name |
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone |
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone |
InChI |
InChI=1S/C7H12O2S/c1-5-3-4-10-7(9-5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1 |
InChI Key |
VCGDCGXCMBGHID-IYSWYEEDSA-N |
Isomeric SMILES |
C[C@@H]1CCS[C@@H](O1)C(=O)C |
SMILES |
CC1CCSC(O1)C(=O)C |
Canonical SMILES |
CC1CCSC(O1)C(=O)C |
synonyms |
Ethanone, 1-(6-methyl-1,3-oxathian-2-yl)-, (2R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



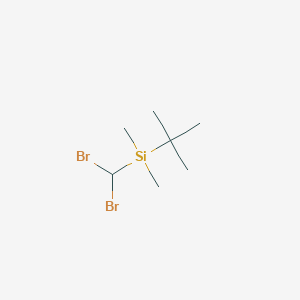


![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)

